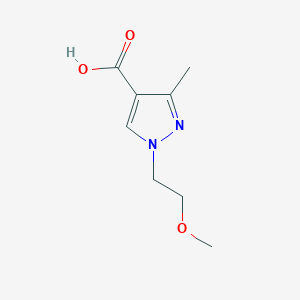![molecular formula C14H11N3O2 B1376780 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354706-24-3](/img/structure/B1376780.png)
1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives has been analyzed in several studies . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The pyrazolopyridine core of the compound is a key structural motif in heterocyclic chemistry. It serves as a scaffold for synthesizing a wide range of heterocyclic compounds with potential pharmacological activities . The methods for synthesizing these derivatives are diverse, including traditional heating and microwave-assisted reactions, which offer advantages in terms of reaction speed and product yield .
Biomedical Applications
In the biomedical field, this compound and its derivatives have been explored for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. This makes them valuable for drug discovery and development processes .
Fluorescence Properties
The fluorescence properties of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives make them suitable for use as fluorescent probes. These compounds can be used to visualize biological processes and for the detection of specific biomolecules .
Activation of PPARα
This compound has been studied for its ability to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation. Activation of PPARα by such derivatives can be beneficial in treating metabolic disorders .
Anticancer Activity
Some derivatives of this compound have shown anticancer activity by targeting various pathways involved in cancer cell proliferation and survival. The structural analogs of this compound can be designed to enhance their selectivity and potency against cancer cells .
Development of Cardiovascular Drugs
The compound’s derivatives have been investigated for their potential use in cardiovascular drugs. They have shown promise in treating conditions like hypertension and myocardial infarction by modulating relevant biological pathways .
Wirkmechanismus
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been associated with a wide range of biological activities .
Mode of Action
Pyrazolo[3,4-b]pyridines are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with a variety of biochemical pathways, depending on their specific targets .
Eigenschaften
IUPAC Name |
1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSHQRCAIZJHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172106 |
Source


|
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
CAS RN |
1354706-24-3 |
Source


|
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)





![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)